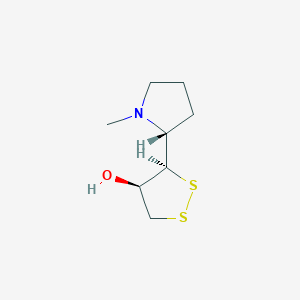
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol, also known as MPD, is a chiral compound that has been widely studied for its potential applications in various scientific fields. MPD consists of a dithiolane ring with a pyrrolidine substituent and a hydroxyl group, making it a versatile molecule for various chemical reactions.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
The compound has been studied for its potential neuroprotective effects. A research study found that aminopyrrolidine-2R,4R-dicarboxylated, a similar compound, acts as a potent and selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3, which can protect neurons against excitotoxic degeneration (Battaglia et al., 1998).
Glycosidase Inhibition
Derivatives of the compound have shown inhibitory activities toward various glycosidases. Specifically, some derivatives have demonstrated selective inhibition of alpha-mannosidase, which is significant for understanding and potentially treating various biological processes (Popowycz et al., 2001).
Synthetic Chemistry Applications
The compound has been used in synthetic chemistry for the preparation of various bioactive molecules. For example, its derivatives have been synthesized for the selective preparation of neuronal nitric oxide synthase inhibitors (Xue et al., 2009).
Propiedades
Número CAS |
121702-91-8 |
|---|---|
Nombre del producto |
(3R,4R)-3-((2R)-1-Methylpyrrolidin-2-yl)dithiolan-4-ol |
Fórmula molecular |
C8H15NOS2 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
(3R,4R)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
Clave InChI |
BHJXMJSQJLEOMC-BWZBUEFSSA-N |
SMILES isomérico |
CN1CCC[C@@H]1[C@@H]2[C@@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
SMILES canónico |
CN1CCCC1C2C(CSS2)O |
Otros números CAS |
121702-91-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)

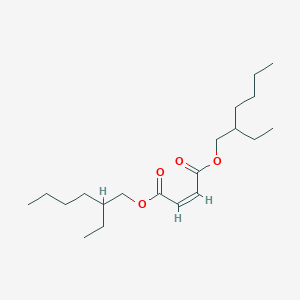
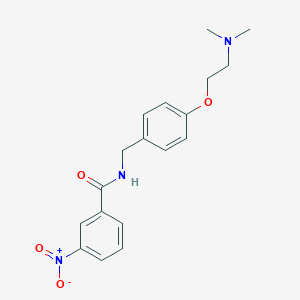
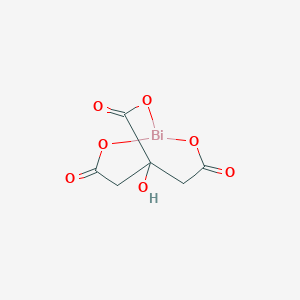
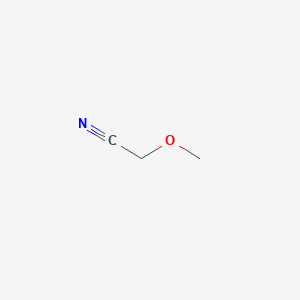
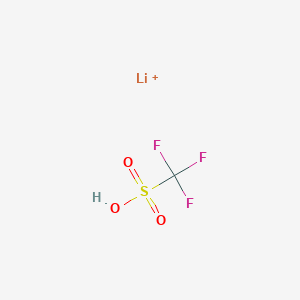
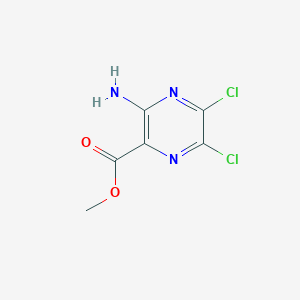
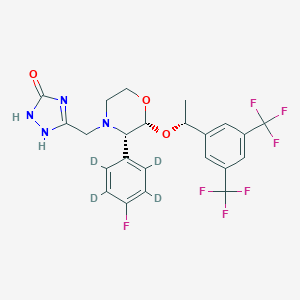


![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)

![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)